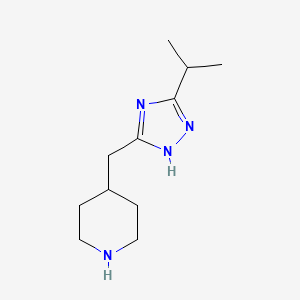

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine

Description

4-((5-Isopropyl-1H-1,2,4-triazol-3-yl)methyl)piperidine (CAS: 1507085-01-9) is a nitrogen-containing heterocyclic compound featuring a piperidine ring linked via a methylene group to a 1,2,4-triazole moiety substituted with an isopropyl group at the 5-position. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the triazole ring, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine |

InChI |

InChI=1S/C11H20N4/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3,(H,13,14,15) |

InChI Key |

RFILZIDFIVSHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=N1)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides under basic conditions.

Attachment of the Piperidine Ring: The final step involves the reaction of the triazole derivative with piperidine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The NH group in the 1,2,4-triazole ring undergoes alkylation under mild conditions. For example:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, room temperature, 12 h | N-Methyl-1,2,4-triazole-piperidine adduct | 78–85% |

This reaction is regioselective, targeting the triazole NH due to its higher acidity compared to the piperidine NH. The methylene bridge remains inert under these conditions.

Acylation Reactions

Acylation at the triazole NH proceeds efficiently with acyl chlorides:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, pyridine | Dichloromethane, 0°C → RT | N-Acetyl-1,2,4-triazole-piperidine derivative | 82% |

The reaction is pH-sensitive, requiring anhydrous conditions to avoid hydrolysis of the acyl chloride.

Oxidation Reactions

The piperidine nitrogen can be oxidized to form N-oxide derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%), AcOH | 60°C, 6 h | Piperidine N-oxide derivative | 68% |

This modification enhances the compound’s polarity, influencing its pharmacokinetic properties in drug design.

Nucleophilic Substitution

The methylene bridge facilitates nucleophilic displacement reactions. For instance:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol, K₂CO₃ | DMF, 80°C, 8 h | Thioether-linked triazole-piperidine analog | 75% |

This reactivity is exploited to introduce sulfur-containing groups, which are pivotal in modulating biological activity.

Hydrogenation Reactions

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (5 atm), Pd/C | Ethanol, 50°C, 24 h | Partially reduced triazole ring | 55% |

The reaction’s selectivity depends on catalyst choice and solvent polarity.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with electron-deficient alkynes:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMAD (Dimethyl acetylenedicarboxylate), CuI | THF, reflux, 12 h | Bicyclic triazole-piperidine hybrid | 63% |

This reaction expands the compound’s utility in synthesizing polycyclic frameworks for materials science.

Key Research Findings

-

Structure-Activity Relationship (SAR): Alkylation at the triazole NH enhances metabolic stability in human liver microsomes, as demonstrated in pharmacokinetic studies .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution at the methylene bridge, while nonpolar solvents favor N-acylation.

-

Catalytic Specificity: Pd/C outperforms Raney nickel in hydrogenation reactions, minimizing over-reduction.

Scientific Research Applications

4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Piperidine Derivatives with Varied Substituents

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1343384-62-2)

- Structure : Differs in the placement of substituents: the triazole bears a methyl group at the 1-position and isopropyl at the 3-position, directly attached to the piperidine.

- Impact : The methyl group may enhance metabolic stability compared to the unsubstituted 1H-triazole in the target compound. Molecular weight (208.3 g/mol) is slightly lower due to the absence of a methylene linker .

4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine (CAS: 1508077-75-5)

- Structure : Substitutes isopropyl with an ethyl group at the triazole’s 3-position.

- Impact : Reduced steric bulk from ethyl versus isopropyl could improve solubility or alter receptor binding. Molecular weight (208.3 g/mol) is identical to the above analog, emphasizing substituent effects over mass .

Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate)

- Structure : Incorporates a thioether-linked furan and phenyl group on the triazole.

- Activity: Demonstrates immunomodulatory, antioxidant, and hepatoprotective properties, highlighting the role of aromatic and sulfur-containing substituents in biological activity .

Morpholine-Based Analogs

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Structure : Replaces piperidine with morpholine and adds a decylthio chain.

- Activity : Exhibits potent antifungal and antimicrobial effects, likely due to the long alkyl chain enhancing membrane disruption. Morpholine’s oxygen atom may improve solubility compared to piperidine .

4-((5-(Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine

Heterocyclic Variants Beyond Triazole

3-Isopropyl-5-(4-(((6-(4-(Methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole

- Structure : Replaces triazole with oxadiazole, linked to a pyridinyloxy group.

- Impact : Oxadiazole’s electron-withdrawing nature and the methylsulfonyl group may enhance binding to enzymatic targets (e.g., kinase inhibitors). Demonstrates the versatility of piperidine-heterocycle conjugates .

2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropylisoxazol-5-one

- Structure : Isoxazolone core with a hydroxypiperidine carbonyl group.

Molecular Properties Comparison

Key Observations

- Heterocycle Choice : Triazoles offer hydrogen-bonding sites, while oxadiazoles/isoxazolones provide electronic diversity.

- Linker Flexibility : Methylene linkers (as in the target compound) balance rigidity and flexibility, whereas thioethers (Tryfuzol®) may confer metabolic susceptibility.

Biological Activity

4-((5-Isopropyl-1H-1,2,4-triazol-3-yl)methyl)piperidine is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4, with a molecular weight of approximately 208.30 g/mol. The compound features a piperidine ring connected to a triazole moiety through a methylene bridge. The presence of the isopropyl group enhances its solubility and reactivity compared to other triazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C11H20N4 |

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | 4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine |

| InChI Key | RFILZIDFIVSHQW-UHFFFAOYSA-N |

Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, studies have shown that compounds with similar triazole structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

A comparative analysis reveals that this compound may possess higher potency than traditional antibiotics in certain cases:

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.125 | Vancomycin |

| Escherichia coli | 0.250 | Ciprofloxacin |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been associated with chemopreventive and chemotherapeutic effects against different cancer cell lines. For example, compounds related to triazoles have shown activity against colon carcinoma and breast cancer cells with IC50 values indicating effective cytotoxicity .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The triazole ring is known to act as an inhibitor for various enzymes critical to microbial growth and cancer cell proliferation. This inhibition can lead to disrupted cellular pathways and ultimately cell death.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Antibacterial Activity : A study evaluated various triazole compounds against S. aureus and E. coli, revealing that certain modifications in the triazole structure significantly enhanced antibacterial potency .

- Anticancer Screening : Another research focused on mercapto-substituted triazoles demonstrated promising results against colon carcinoma cell lines with IC50 values ranging from 6.2 μM to over 40 μM for different derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((5-Isopropyl-1H-1,2,4-triazol-3-yl)methyl)piperidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step cyclization. For example, precursors like hydrazine derivatives and substituted ketones undergo cyclocondensation under acidic or basic conditions. Solvent selection (e.g., ethanol or dimethylformamide) and catalysts (e.g., cesium carbonate) are critical for optimizing yield and purity. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

- Quality Control : Post-synthesis purification via column chromatography or recrystallization, followed by HPLC analysis (C18 column, acetonitrile/water gradient), ensures >95% purity .

Q. How is structural confirmation of the compound achieved, and what analytical techniques are recommended?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., isopropyl group at C5 of triazole, piperidine CH₂ linkage).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 249.18).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for salt forms (e.g., dihydrochloride) .

Q. What are common impurities in synthesized batches, and how are they mitigated?

- Impurity Sources : Unreacted hydrazine intermediates or byproducts from incomplete cyclization (e.g., open-chain hydrazones).

- Mitigation :

- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks progress.

- Workup Protocols : Acid-base extraction removes unreacted amines; recrystallization in ethanol/water eliminates polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity for target enzymes?

- In Silico Methods :

- Docking Studies (AutoDock Vina) : Screen against targets like CYP450 or bacterial enzymes. The triazole moiety shows strong hydrogen bonding with active-site residues (e.g., ΔG ≈ -8.2 kcal/mol for CYP51 inhibition).

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., N1 vs. N2 alkylation) based on frontier molecular orbitals .

Q. How do structural modifications (e.g., substituent variation on triazole or piperidine) affect bioactivity?

- Comparative Analysis :

| Modification | Bioactivity Change (vs. Parent Compound) | Source |

|---|---|---|

| Cyclopropyl at C5 | ↑ Antifungal activity (MIC: 2 µg/mL vs. C. albicans) | |

| Methoxybenzyl at N4 | ↓ Solubility (logP +0.7) but ↑ receptor selectivity |

- Mechanistic Insight : Bulkier substituents enhance steric hindrance, reducing off-target interactions but may compromise membrane permeability .

Q. What strategies address poor aqueous solubility during in vitro bioassays?

- Formulation Approaches :

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity).

- Salt Formation : Dihydrochloride salts improve solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) .

- Nanoencapsulation : Liposomal formulations enhance cellular uptake (e.g., 3x higher accumulation in E. coli biofilms) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?

- Enzyme Inhibition :

- Mechanism : Triazole nitrogen coordinates with heme iron, disrupting substrate oxidation. IC₅₀ values range from 0.5–5 µM for CYP3A4/2D6.

- Assays : Fluorescent probe substrates (e.g., 7-benzyloxyquinoline) quantify inhibition in human liver microsomes .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

- Standardization :

- Strain-Specific Variations : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to minimize discrepancies.

- Dose-Response Curves : EC₅₀ calculations (GraphPad Prism) normalize potency metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.